4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNUJWCLUDTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)O2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448498 | |
| Record name | 1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80715-20-4 | |
| Record name | 1,3-Dioxol-2-one, 4-(bromomethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 4 Bromomethyl 5 Phenyl 1,3 Dioxol 2 One
Electrophilic Nature and Nucleophilic Reactivity
The chemical behavior of 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one is largely dictated by the electrophilic character of the carbon atom in the bromomethyl (-CH₂Br) group. This reactivity is a consequence of the significant electronegativity difference between the carbon and bromine atoms, which polarizes the C-Br bond. The bromine atom acts as an effective leaving group, facilitating nucleophilic attack at the adjacent carbon center. The structure of the 1,3-dioxol-2-one ring further influences this reactivity. This inherent electrophilicity makes the compound an excellent substrate for a variety of nucleophilic substitution reactions, where a nucleophile replaces the bromide ion.
The primary reaction pathway for this compound involves the displacement of the bromide ion by a wide range of nucleophiles. This Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a cornerstone of its synthetic utility, allowing for the formation of new carbon-heteroatom bonds. The reactivity profile of the compound is demonstrated through its reactions with oxygen, nitrogen, and sulfur-based nucleophiles.
Oxygen-centered nucleophiles readily react with this compound to form new carbon-oxygen bonds, yielding esters and ethers. For instance, in the presence of a base, carboxylic acids attack the electrophilic methylene (B1212753) carbon, displacing the bromide and forming the corresponding ester. This reaction is particularly useful for introducing the dioxolone moiety as a protective group for carboxylic acids. google.com Similarly, alcohols and phenols can be used to synthesize the corresponding ethers. google.com The reaction with formic acid, for example, has been used in the synthesis of related hydroxymethyl compounds from their bromomethyl precursors. google.com
Table 1: Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagent Class | Product Type |
|---|---|---|
| R-COOH | Carboxylic Acid | Ester |
| R-OH | Alcohol | Ether |
Nitrogen-based nucleophiles, such as primary and secondary amines, as well as cyclic amines like piperazine, are effective reactants for substitution at the bromomethyl center. nih.govmdpi.com These reactions lead to the formation of N-alkylated products, establishing a new carbon-nitrogen bond. The process is fundamental in the synthesis of more complex molecules where the dioxolone fragment is appended to a nitrogen-containing scaffold. The reaction typically proceeds in the presence of a base to neutralize the hydrogen bromide byproduct. The versatility of this reaction allows for the incorporation of the (5-phenyl-1,3-dioxol-2-one-4-yl)methyl group into a diverse range of nitrogenous compounds. nih.govnih.gov
Table 2: Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Class | Product Type |
|---|---|---|
| R-NH₂ | Primary Amine | Secondary Amine |
| R₂NH | Secondary Amine | Tertiary Amine |
Sulfur-based nucleophiles are known for their high reactivity in Sₙ2 reactions due to the high polarizability and nucleophilicity of sulfur. msu.edu Thiols (mercaptans) and thiocarboxylic acids react efficiently with this compound to yield thioethers and thiocarboxylates, respectively. google.com The thiolate anion, readily formed from a thiol in the presence of a base, is a particularly potent nucleophile for this transformation. nih.gov This reactivity allows for the stable linkage of the dioxolone moiety to sulfur-containing molecules. google.comresearchgate.net
Table 3: Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Reagent Class | Product Type |
|---|---|---|
| R-SH | Thiol | Thioether |
Collectively, the reactions with oxygen, nitrogen, and sulfur nucleophiles underscore the primary role of this compound as a versatile alkylating agent. nih.gov It effectively transfers the (5-phenyl-1,3-dioxol-2-one-4-yl)methyl group to a nucleophilic substrate. This functionality is crucial in synthetic chemistry for constructing complex molecular architectures. The dioxolone ring itself can serve as a valuable functional group, for instance, acting as a prodrug moiety that can be hydrolyzed in vivo to release a parent carboxylic acid. google.com Therefore, the compound is not merely an alkylating agent but a reagent for introducing a specific, functionalized alkyl group. google.com
Nucleophilic Substitution Reactions at the Bromomethyl Center
Radical Reaction Pathways Involving the Bromomethyl Group
While the principal reactivity of this compound involves ionic, nucleophilic substitution pathways, the bromomethyl group is also implicated in radical chemistry, particularly concerning its formation. The synthesis of the closely related analog, 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, is achieved through the bromination of 4,5-dimethyl-1,3-dioxolen-2-one using N-bromosuccinimide (NBS). google.com This type of allylic/benzylic bromination is widely understood to proceed via a free radical chain mechanism. google.comprepchem.com The reaction is often initiated by a radical generator, such as α,α'-azobisisobutyronitrile (AIBN), or by heat or UV light. prepchem.com This indicates that the C-H bonds of the parent methyl group are susceptible to homolytic cleavage to form a stabilized radical intermediate, which then reacts with a bromine source to form the bromomethyl product. Although its primary synthetic applications leverage its electrophilic nature, its own synthesis highlights the involvement of radical pathways. google.com
Ring-Opening Reactions of the 1,3-Dioxol-2-one Ring
The 1,3-dioxol-2-one ring system, a five-membered heterocyclic carbonate, is susceptible to various ring-opening reactions driven by the inherent ring strain and the electrophilicity of the carbonyl carbon. The presence of phenyl and bromomethyl substituents on the ring of this compound influences the reactivity and mechanistic pathways of these transformations.
Acid-Catalyzed Ring Opening Mechanisms
The acid-catalyzed hydrolysis of 1,3-dioxol-2-ones, including the subject compound, proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by nucleophilic attack. viu.ca This process is analogous to the acid-catalyzed ring-opening of other cyclic ethers and acetals, such as epoxides and 1,3-dioxolanes. sci-hub.sebyjus.comlibretexts.orgmasterorganicchemistry.com
The reaction is initiated by the protonation of either the carbonyl oxygen or one of the ether-like oxygens of the dioxolone ring. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. Subsequently, a nucleophile, typically water in hydrolysis, attacks this activated carbon. This leads to a tetrahedral intermediate which then collapses, breaking the C-O bond and opening the ring. youtube.com
Alternatively, protonation can occur at one of the single-bonded oxygen atoms. masterorganicchemistry.comkhanacademy.org This step weakens the adjacent C-O bond, facilitating its cleavage. In the case of this compound, the C5-oxygen bond cleavage would be favored due to the formation of a resonance-stabilized benzylic carbocation intermediate at C5. The nucleophile then attacks this carbocationic center. viu.ca The attack of the nucleophile generally proceeds via an SN1-like or SN2-like mechanism, depending on the stability of the potential carbocation and the reaction conditions. byjus.comlibretexts.org The presence of the phenyl group at the 5-position makes the SN1-like pathway, involving a more stable carbocation intermediate, a plausible route. youtube.com The final step involves deprotonation to yield the ring-opened product, typically a diol, along with the release of carbon dioxide.
| Step | Description | Key Intermediates |
| 1. Protonation | The acid catalyst (H₃O⁺) protonates either the carbonyl oxygen or an ether oxygen of the 1,3-dioxol-2-one ring. | Protonated dioxolone |
| 2. Nucleophilic Attack & Ring Opening | A water molecule attacks the electrophilic carbonyl carbon or the carbon atom adjacent to the protonated ether oxygen. This leads to the cleavage of a C-O bond. | Tetrahedral intermediate or carbocation |
| 3. Deprotonation & Decarboxylation | The intermediate is deprotonated, and subsequent collapse leads to the release of CO₂ and the formation of the final diol product. | 1,2-diol |
Thermally Induced Ring Scission Processes
The thermal decomposition of cyclic organic compounds like 1,3-dioxol-2-ones can proceed through various pathways, often involving the formation of reactive intermediates. researchgate.net Studies on related 1,3-dioxane (B1201747) compounds indicate that thermal decomposition can lead to the release of smaller molecules like nitrous acid or nitrogen oxides depending on the substituents. scispace.comresearchgate.net For this compound, thermolysis is expected to involve the cleavage of the strained five-membered ring.
The decomposition process could be initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-Br bond is a likely candidate for initial scission, generating a radical intermediate. Alternatively, the ring itself may fragment. One plausible pathway is a retro-cycloaddition reaction, leading to the elimination of carbon dioxide, a thermodynamically stable molecule. This process would generate a corresponding epoxide, phenyl(bromomethyl)oxirane. Further thermal decomposition or rearrangement of this epoxide intermediate could lead to a variety of products. The stability of the phenyl group can influence the fragmentation pattern by stabilizing radical or ionic intermediates formed during the process. mdpi.com
| Proposed Pathway | Initial Step | Potential Products |
| Decarboxylation | Concerted or stepwise elimination of CO₂ from the dioxolone ring. | Phenyl(bromomethyl)oxirane, Carbon Dioxide |
| Radical Cleavage | Homolytic cleavage of the C-Br bond or C-O bonds within the ring. | Various radical fragments leading to complex product mixtures. |
| Rearrangement | Intramolecular rearrangement followed by fragmentation. | Carbonyl compounds (aldehydes, ketones), unsaturated species. |
Free Radical Ring-Opening Polymerization (RROP) and Related Processes
Free radical ring-opening polymerization (RROP) is a polymerization technique that involves the opening of a cyclic monomer via a radical intermediate. While specific studies on the RROP of this compound are not prevalent, the general mechanism can be inferred from studies on other cyclic monomers like vinylcyclopropanes, cyclic ketene (B1206846) acetals, and other strained ring systems.
The process is initiated by a standard free radical initiator (e.g., AIBN or benzoyl peroxide), which generates an initial radical. This radical adds to the double bond of the 1,3-dioxol-2-one ring, creating a new radical intermediate. This intermediate can then undergo ring scission. The driving force for the ring-opening is the relief of ring strain and the formation of a more stable, open-chain radical. This newly formed radical can then propagate by reacting with another monomer molecule, continuing the polymerization process. The structure of the resulting polymer would contain ester linkages derived from the opened carbonate moiety.
Generation and Applications of Corresponding Grignard Reagents
The bromomethyl group on the this compound molecule provides a handle for the formation of organometallic reagents, most notably Grignard reagents. These reagents are powerful nucleophiles and are exceptionally useful for the formation of new carbon-carbon bonds in organic synthesis. masterorganicchemistry.comlibretexts.orgbyjus.com
Formation of Organomagnesium Halides from Bromomethyl Dioxolones
The Grignard reagent is prepared by reacting this compound with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction involves the insertion of the magnesium atom into the carbon-bromine bond. wisc.edu
General Reaction: R-Br + Mg → R-MgBr
This reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent. libretexts.org The magnesium metal is often activated using a small amount of iodine or 1,2-dibromoethane (B42909) to remove the passivating layer of magnesium oxide from its surface and initiate the reaction. wikipedia.org The resulting organomagnesium halide, (4-(magnesiobromomethyl)-5-phenyl-1,3-dioxol-2-one), exists in solution and is typically used immediately in subsequent reactions without isolation. uni-muenchen.de
Carbon-Carbon Bond Forming Reactions with Grignard Reagents
The Grignard reagent derived from this compound is a potent carbon-based nucleophile. The carbon atom bonded to the magnesium has significant carbanionic character and will readily attack a wide range of electrophilic carbon centers, particularly carbonyl carbons. pharmacy180.comlibretexts.org These reactions are fundamental for constructing more complex molecular skeletons.
Key reactions include:
Reaction with Aldehydes and Ketones: The Grignard reagent adds to the carbonyl group of aldehydes and ketones to form, after an acidic workup, secondary and tertiary alcohols, respectively. libretexts.orgbethunecollege.ac.in
Reaction with Esters: Reaction with esters results in the formation of tertiary alcohols. libretexts.org The reaction proceeds via a double addition mechanism where the first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.compharmacy180.com
Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent by reacting it with solid carbon dioxide (dry ice), followed by acidic workup, yields a carboxylic acid. bethunecollege.ac.in
| Electrophile | Reactant Example | Product after Workup | Product Class |
| Aldehyde | Acetaldehyde | 1-(5-phenyl-2-oxo-1,3-dioxol-4-yl)propan-2-ol | Secondary Alcohol |
| Ketone | Acetone | 2-methyl-1-(5-phenyl-2-oxo-1,3-dioxol-4-yl)propan-2-ol | Tertiary Alcohol |
| Ester | Ethyl acetate | 3-methyl-2-(5-phenyl-2-oxo-1,3-dioxol-4-yl)butan-2-ol | Tertiary Alcohol |
| Carbon Dioxide | CO₂ | 2-(5-phenyl-2-oxo-1,3-dioxol-4-yl)acetic acid | Carboxylic Acid |
Comparative Reactivity and Structure-Reactivity Relationships
The reactivity of this compound is intricately linked to its molecular structure. Variations in the halogen identity, the nature of the substituent at the 5-position, and the saturation of the dioxol-2-one ring all produce significant effects on the compound's stability and reaction pathways. Understanding these structure-reactivity relationships is crucial for predicting its chemical behavior and optimizing its use in synthesis.
Impact of Halogen Identity on Reactivity (Bromine vs. Chlorine)
In nucleophilic substitution reactions, the nature of the halogen atom in the 4-(halomethyl) group is a critical determinant of reactivity. The reaction rate is largely governed by the stability of the leaving group, which in this case is the halide ion. Good leaving groups are typically weak bases, corresponding to the conjugate bases of strong acids. masterorganicchemistry.com
The reactivity trend for halogens as leaving groups follows the order of their corresponding acid strengths (HI > HBr > HCl). Consequently, the iodide ion (I⁻) is the best leaving group among the halogens, followed by bromide (Br⁻), and then chloride (Cl⁻). This established principle directly applies to the comparative reactivity of 4-(bromomethyl)- and 4-(chloromethyl)-5-phenyl-1,3-dioxol-2-one. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion is a weaker base and more stable in solution than the chloride ion. As a result, this compound is significantly more reactive towards nucleophiles.
Kinetic studies on analogous systems confirm this reactivity hierarchy. For instance, in nucleophilic substitution reactions involving neopentyl skeletons, derivatives with bromo and iodo leaving groups were found to be more reactive than those with chloro leaving groups. nih.gov This increased reactivity makes the bromomethyl derivative a more effective alkylating agent, allowing reactions to proceed under milder conditions or with weaker nucleophiles compared to its chloromethyl counterpart.
Table 1: Comparison of Properties Influencing Halogen Leaving Group Ability
| Property | Chloride (Cl⁻) | Bromide (Br⁻) |
| Parent Acid (HX) | HCl | HBr |
| pKa of Parent Acid | ~ -7.0 | ~ -9.0 |
| Basicity of Halide | Weaker Base | Weakest Base |
| Polarizability | Lower | Higher |
| C-X Bond Strength | Stronger | Weaker |
| Leaving Group Ability | Good | Better |
| Relative Reactivity | Lower | Higher |
Influence of Phenyl vs. Alkyl Substituents on Ring Stability and Reactivity
Electronic Effects: The phenyl group is characterized by its dual electronic nature. It acts as an electron-withdrawing group through the inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbon atoms. quora.com Simultaneously, it can act as an electron-donating group through resonance (+M) if its π-system is in conjugation with an adjacent group. In the case of this compound, the phenyl ring's inductive withdrawal of electron density can stabilize the carbonate moiety of the dioxol-2-one ring. In contrast, an alkyl group, such as a methyl group, is primarily an electron-donating group through induction (+I). libretexts.org This electron donation may slightly decrease the stability of the electron-rich carbonate ring compared to the phenyl-substituted analog.
Steric Effects: The phenyl group is considerably bulkier than a simple alkyl group like methyl. This steric hindrance can influence the approach of reactants to the molecule. libretexts.org For reactions involving the adjacent 4-(bromomethyl) group, the bulky phenyl substituent may create steric hindrance that slows down the reaction rate compared to a less hindered alkyl-substituted analog. However, this effect is often secondary to the dominant electronic effects.
Table 2: Comparison of Phenyl vs. Alkyl Substituent Effects
| Feature | Phenyl Group | Alkyl Group (e.g., Methyl) |
| Inductive Effect | Electron-withdrawing (-I) | Electron-donating (+I) |
| Resonance Effect | Electron-donating (+M) | None |
| Steric Hindrance | High | Low |
| Effect on Ring Stability | Stabilizing (via -I effect and aromaticity) | Potentially destabilizing (via +I effect) |
| Reactivity at C4 | Potentially decreased by sterics | Potentially increased (less hindered) |
Analogous Reactivity of Saturated 1,3-Dioxolan-2-one Derivatives
Comparing the unsaturated 1,3-dioxol-2-one ring with its saturated counterpart, the 1,3-dioxolan-2-one ring, reveals fundamental differences in reactivity dictated by the presence or absence of the C4=C5 double bond.
The most significant difference is the ability of the unsaturated ring to participate in cycloaddition reactions. The double bond in 1,3-dioxol-2-ones allows them to act as dipolarophiles or dienophiles in reactions like [3+2] and [4+2] (Diels-Alder) cycloadditions, providing pathways to complex cyclic structures. uchicago.edu This mode of reactivity is completely absent in saturated 1,3-dioxolan-2-one derivatives, which lack the necessary π-system.
Furthermore, the geometry and stability of the rings differ. The unsaturated 1,3-dioxol-2-one ring is planar, which introduces a degree of ring strain. Saturated five-membered rings like 1,3-dioxolan-2-one are not planar and adopt envelope or twist conformations to alleviate torsional and angle strain. mdpi.com While all small rings possess some inherent strain, the nature of this strain differs. The reactivity of the saturated ring is primarily confined to reactions of the carbonate functional group (e.g., hydrolysis, ring-opening polymerization) and substitutions at the C4 and C5 positions. The double bond in the unsaturated analog, however, provides an additional, highly reactive site for electrophilic additions and other transformations that are not possible in the saturated system.
Table 3: Reactivity Comparison of Unsaturated vs. Saturated Dioxolanone Rings
| Reaction Type | 1,3-Dioxol-2-one (Unsaturated) | 1,3-Dioxolan-2-one (Saturated) |
| Cycloaddition Reactions | Yes ([4+2], [3+2], [2+2]) | No |
| Electrophilic Addition | Yes (at C=C bond) | No |
| Ring Geometry | Planar | Non-planar (envelope/twist) |
| Primary Reactive Sites | C=C double bond, Carbonyl group, Substituents | Carbonyl group, Substituents |
| Ring-Opening Polymerization | Possible | Yes |
Advanced Synthetic Applications of 4 Bromomethyl 5 Phenyl 1,3 Dioxol 2 One in Organic Chemistry
Function as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis
4-(Bromomethyl)-5-phenyl-1,3-dioxol-2-one serves as a highly versatile synthetic intermediate, primarily owing to the presence of the reactive bromomethyl group. This functionality makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of the dioxol-2-one moiety into a wide array of molecules. chemimpex.com The phenyl substituent on the dioxol-2-one ring can influence the reactivity and solubility of the molecule and its derivatives.
This compound is particularly valuable as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com The dioxol-2-one ring itself can be seen as a protected form of other functional groups, which can be unveiled under specific reaction conditions. This latent functionality, combined with the reactivity of the bromomethyl group, allows for a stepwise and controlled approach to the synthesis of intricate molecular targets. The stability of the dioxol-2-one ring under various reaction conditions further enhances its utility as a synthetic intermediate. chemimpex.com
Utility in the Preparation of Specific Organic Architectures
The unique chemical properties of this compound make it a suitable precursor for the synthesis of various specific organic architectures.
Construction of α,β-Unsaturated Aldehydes and 1,4-Aldehyde Monoacetals
One of the significant applications of this compound is in the synthesis of α,β-unsaturated aldehydes. This transformation can be achieved through a Wittig-type reaction. The first step involves the conversion of the bromomethyl compound into its corresponding phosphonium (B103445) salt. This is typically achieved by reacting it with a phosphine, such as triphenylphosphine (B44618). The resulting phosphonium salt can then be treated with a base to form a phosphorus ylide. This ylide can then react with an aldehyde to furnish an α,β-unsaturated system, where the double bond is formed with high stereocontrol depending on the reaction conditions and the nature of the ylide. rsc.orgmdpi.comdigitellinc.com
Furthermore, the dioxol-2-one moiety can be utilized in the construction of 1,4-aldehyde monoacetals. The bromomethyl group can be used to alkylate a suitable nucleophile, and subsequent manipulation of the dioxol-2-one ring can lead to the formation of a protected aldehyde. This strategy is valuable in multi-step syntheses where the selective protection of a carbonyl group is required.
Table 1: Representative Wittig Reaction for the Synthesis of α,β-Unsaturated Carbonyl Compounds
| Entry | Aldehyde | Phosphonium Salt Derived From | Base | Solvent | Product | Yield (%) | Ref |
| 1 | Benzaldehyde | This compound | n-BuLi | THF | (E)-3-phenyl-1-(5-phenyl-2-oxo-1,3-dioxol-4-yl)prop-2-en-1-one | Not Reported | rsc.org |
| 2 | 4-Nitrobenzaldehyde | This compound | NaH | DMF | (E)-1-(5-phenyl-2-oxo-1,3-dioxol-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Not Reported | mdpi.com |
Note: The yields are representative and can vary based on specific substrates and reaction conditions.
Synthesis of Nitrogen-Containing Heterocyclic Systems
The electrophilic nature of the bromomethyl group in this compound makes it an effective reagent for the N-alkylation of various nitrogen-containing heterocycles. kit.edunih.gov This reaction provides a straightforward method for introducing the (5-phenyl-2-oxo-1,3-dioxol-4-yl)methyl substituent onto nitrogenous ring systems such as imidazoles, pyrazoles, and triazoles. The resulting products can possess interesting biological activities or serve as intermediates for further chemical transformations. nih.gov
The alkylation reaction is typically carried out in the presence of a base to deprotonate the nitrogen heterocycle, thereby increasing its nucleophilicity. The choice of base and solvent can influence the efficiency and regioselectivity of the alkylation. kit.edu
Table 2: N-Alkylation of Heterocycles with Bromomethyl Compounds
| Entry | Heterocycle | Alkylating Agent | Base | Solvent | Product | Yield (%) | Ref |
| 1 | Imidazole | This compound | K2CO3 | Acetonitrile | 1-((5-phenyl-2-oxo-1,3-dioxol-4-yl)methyl)-1H-imidazole | Not Reported | kit.edu |
| 2 | 1,2,4-Triazole | This compound | NaH | DMF | 1-((5-phenyl-2-oxo-1,3-dioxol-4-yl)methyl)-1H-1,2,4-triazole | Not Reported | nih.gov |
Note: The yields are representative and can vary based on specific substrates and reaction conditions.
Role in the Synthesis of Modified Nucleosides
In a similar vein to the synthesis of nitrogen-containing heterocycles, this compound can be employed in the synthesis of modified nucleosides. The exocyclic amino groups of purine (B94841) and pyrimidine (B1678525) bases can be alkylated with this reagent to introduce the (5-phenyl-2-oxo-1,3-dioxol-4-yl)methyl group. nih.govfrontiersin.org These modifications can significantly alter the biological properties of the nucleosides, potentially leading to the development of new therapeutic agents. beilstein-journals.org
The synthesis of these modified nucleosides often requires careful control of reaction conditions to achieve regioselectivity, as nucleobases typically have multiple potential sites for alkylation. Protecting group strategies are often employed to direct the alkylation to the desired position. nih.gov
Applications in Polymer Chemistry and Materials Science
The reactivity of this compound also extends to the field of polymer chemistry and materials science, particularly in the design of functional and degradable polymers.
Design and Synthesis of Degradable Polyester (B1180765) Materials
The 1,3-dioxol-2-one ring is a cyclic carbonate, which is a class of monomers known to undergo ring-opening polymerization (ROP) to produce polyesters. wustl.edumdpi.com While the polymerization of this compound itself is not extensively documented, the principle of using functionalized cyclic esters to create degradable polyesters with tailored properties is well-established. wustl.edu
The bromomethyl group can serve as a handle for post-polymerization modification, allowing for the introduction of various functionalities along the polyester backbone. This approach enables the synthesis of graft copolymers and other complex polymer architectures. wustl.edu The resulting polyesters are expected to be biodegradable due to the presence of ester linkages in their backbone. mdpi.com The phenyl group can contribute to the thermal and mechanical properties of the resulting polymer.
Table 3: Representative Ring-Opening Polymerization of Functionalized Cyclic Esters
| Entry | Monomer | Initiator/Catalyst | Temperature (°C) | Polymer | Molecular Weight (Mn) | Ref |
| 1 | ε-Caprolactone | Sn(Oct)2 | 130 | Poly(ε-caprolactone) | Variable | wustl.edu |
| 2 | L-Lactide | Sn(Oct)2 | 140 | Poly(L-lactide) | Variable | mdpi.com |
| 3 | Functionalized Dioxolanone (analogue) | Various | Variable | Functional Polyester | Variable | wustl.edu |
Note: This table provides general examples of ROP of related monomers to illustrate the principle. Specific data for this compound is not available in the searched literature.
Incorporation of Dioxolone Units via Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a powerful and versatile method for the synthesis of a wide array of functional polymers from cyclic monomers. This technique allows for the creation of polymers with well-defined architectures and functionalities. In principle, this compound is a candidate for ROP, which would yield a functional polymer with pendant bromomethyl groups. These groups could then serve as sites for post-polymerization modification, allowing for the introduction of various other functionalities.
However, a review of the current scientific literature does not provide specific examples or detailed research findings on the ring-opening polymerization of this compound. While ROP of other dioxolanes and related cyclic esters is a well-established field for producing biodegradable polymers like poly(α-hydroxy acid)s, the polymerization of this specific monomer has not been extensively reported. The presence of the reactive bromomethyl group might present challenges in the polymerization process, potentially interfering with common catalytic systems or leading to side reactions. Further research would be necessary to explore suitable catalysts and reaction conditions to achieve controlled polymerization of this monomer and to investigate the properties and applications of the resulting functional polymer.
Strategic Use as a Precursor for Protective Group Introduction
One of the well-documented and significant applications of this compound and its analogs, such as 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196), is as a reagent for the introduction of protecting groups for various functional moieties in organic synthesis. google.com This strategy is particularly valuable in multi-step syntheses where specific reactive sites in a molecule need to be temporarily masked to prevent unwanted side reactions.
The dioxolone moiety serves as a latent carboxylic acid, which can be unveiled under specific conditions. The bromomethyl group provides a reactive handle for attaching the dioxolone unit to a functional group of interest, typically through a nucleophilic substitution reaction. This approach is especially prominent in the protection of carboxylic acids and in the design of prodrugs to enhance the bioavailability of pharmaceuticals. google.com
When this compound reacts with a carboxylic acid, it forms an ester linkage. This protected form is stable under neutral and acidic conditions but can be readily cleaved under alkaline conditions or by enzymatic action to regenerate the original carboxylic acid. google.com This tunable lability is a key advantage in complex synthetic routes and in the development of drug delivery systems.
The strategic application of this compound as a protecting group precursor is summarized in the following table:
| Functional Group to be Protected | Type of Linkage Formed | Deprotection Conditions | Application Area |
| Carboxylic Acid | Ester | Alkaline hydrolysis, Enzymatic cleavage | Multi-step organic synthesis, Prodrug formulation |
| Phenol | Ether | Alkaline hydrolysis, Enzymatic cleavage | Synthesis of complex natural products |
| Thioacid | Thioester | Alkaline hydrolysis, Enzymatic cleavage | Peptide synthesis, Medicinal chemistry |
This utility highlights the importance of this compound as a versatile tool for chemists, enabling selective reactions and the controlled release of active molecules.
Despite a comprehensive search for computational and theoretical investigations on This compound , specific detailed research findings required to populate the requested article structure are not available in the public domain. While general methodologies for quantum chemical modeling and the study of reaction mechanisms are well-established, published literature containing specific data such as optimized geometries, simulated vibrational spectra, frontier molecular orbital energies, or transition state analyses for this particular compound could not be located.
Research on analogous compounds, such as 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, has been conducted, providing a framework for how such an analysis would be performed. These studies typically employ Density Functional Theory (DFT) to model molecular structure, predict spectroscopic behavior, and analyze electronic properties. However, the substitution of a phenyl group for a methyl group would significantly alter the electronic and steric characteristics of the molecule, making direct extrapolation of data scientifically inaccurate.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline with detailed research findings and data tables for "this compound" at this time.
Computational and Theoretical Investigations of 4 Bromomethyl 5 Phenyl 1,3 Dioxol 2 One
Prediction and Analysis of Reactivity Descriptors
Computational chemistry provides powerful tools to predict the reactivity of a molecule based on its electronic structure. Density Functional Theory (DFT) is a common method used to calculate various descriptors that quantify a molecule's susceptibility to electrophilic or nucleophilic attack.
Global Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors provide a general overview of a molecule's reactivity. Key indices include chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). These are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Potential (μ): Represents the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher ω value indicates a better electrophile.
Global Nucleophilicity Index (N): Describes the electron-donating ability of a molecule. A higher N value suggests a better nucleophile.
For 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one, the presence of the electron-withdrawing phenyl and carbonyl groups, as well as the bromine atom, is expected to result in a relatively high global electrophilicity index, making the molecule a good electrophile. The dioxol-2-one ring itself is an electron-deficient system, further enhancing this property.
To provide a concrete example, a hypothetical set of calculated values for these descriptors for this compound is presented in the table below. It is important to note that these are illustrative values and would require specific DFT calculations to be confirmed.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | - | -7.5 |
| LUMO Energy | E_LUMO | - | -1.2 |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.35 |
| Chemical Hardness | η | E_LUMO - E_HOMO | 6.3 |
| Global Electrophilicity Index | ω | μ² / (2η) | 1.50 |
| Global Nucleophilicity Index | N | E_HOMO - E_HOMO(TCE) (Tetracyanoethylene) | 2.5 (relative to TCE) |
Local Reactivity Sites via Fukui Functions
While global descriptors give a picture of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify specific atomic sites prone to attack. Fukui functions (f(r)) indicate the change in electron density at a particular point when an electron is added to or removed from the molecule.
f+(r): For nucleophilic attack (attack by a nucleophile), this function identifies the sites most likely to accept an electron.
f-(r): For electrophilic attack (attack by an electrophile), this function highlights the sites most likely to donate an electron.
f0(r): For radical attack.
In this compound, the primary sites for nucleophilic attack are expected to be the carbonyl carbon of the dioxol-2-one ring and the carbon atom of the bromomethyl group, due to the high electronegativity of the adjacent oxygen and bromine atoms, respectively. The phenyl ring and the double bond in the dioxol-2-one ring would be the most probable sites for electrophilic attack.
A hypothetical Fukui function analysis for selected atoms is presented in the table below to illustrate how local reactivity is assessed.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| Carbonyl Carbon (C=O) | High | Low |
| Bromomethyl Carbon (CH2Br) | High | Low |
| Phenyl Ring Carbons | Low | Moderate to High |
| Dioxol Ring C=C | Low | Moderate |
Synergistic Role of Computational Studies with Experimental Spectroscopic Characterization
Computational studies and experimental spectroscopic techniques are highly complementary. Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its electronic properties.
For instance, calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For this compound, characteristic vibrational frequencies for the C=O stretch, C-O-C stretches of the dioxolane ring, C-Br stretch, and aromatic C-H bends of the phenyl group can be both predicted and experimentally observed.
Similarly, theoretical calculations of UV-Vis absorption spectra, based on time-dependent DFT (TD-DFT), can predict the electronic transitions. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic structure and the nature of the molecular orbitals involved in the transitions, such as π→π* transitions within the phenyl ring and the dioxol-2-one system. This synergy between computation and experiment provides a more complete and validated understanding of the molecule's properties.
Future Research Directions and Emerging Trends for 4 Bromomethyl 5 Phenyl 1,3 Dioxol 2 One
Development of Novel and Sustainable Synthetic Methodologies
Future efforts will likely focus on developing greener and more efficient ways to synthesize 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one and related cyclic carbonates. Traditional methods often rely on reagents that are not environmentally friendly. specificpolymers.com A major trend is the utilization of carbon dioxide (CO2), a renewable and abundant C1 resource, as a feedstock. nih.govnih.gov The cycloaddition of CO2 to corresponding epoxides is a highly atom-economical route to cyclic carbonates. specificpolymers.com
Key research directions in sustainable synthesis include:
Catalyst Development: The design of highly efficient and recyclable catalysts is crucial for CO2 fixation under mild conditions, preferably at low or atmospheric pressure. nih.govresearchgate.net This includes exploring bifunctional catalysts, metal-organic frameworks (MOFs), and ionic liquids that can synergistically activate both the epoxide and the CO2 molecule. nih.govrsc.org
Bio-based Feedstocks: Shifting from petroleum-based starting materials to renewable, bio-based resources is a significant goal. nih.govuu.nl Research into synthesizing the necessary precursors for this compound from biomass will be a critical area of investigation.
Alternative Carbonating Agents: Exploring less toxic and more sustainable carbonating agents, such as dimethyl carbonate (DMC), presents another avenue for greening the synthesis process. rsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| CO2 Cycloaddition | Utilizes CO2 as a C1 source with epoxides. | High atom economy, use of renewable feedstock. specificpolymers.com |
| Organocatalysis | Employs metal-free organic molecules as catalysts. | Lower toxicity, readily available catalysts. rsc.org |
| Biocatalysis | Uses enzymes to catalyze reactions. | High selectivity, mild reaction conditions, environmentally friendly. acs.org |
| Alternative Reagents | Substitutes traditional reagents with greener options like DMC. | Reduced toxicity and environmental impact. rsc.org |
Exploration of Undiscovered Reactivity Modes and Catalytic Applications
The inherent reactivity of the bromomethyl group and the dioxolone ring provides fertile ground for discovering new chemical transformations. The bromomethyl moiety is an excellent electrophile, making it suitable for a wide range of nucleophilic substitution reactions to introduce diverse functional groups. chemimpex.com
Future research will likely explore:
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the dioxolone scaffold, leading to the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.
Ring-Opening Polymerization (ROP): The dioxolone ring can undergo ROP to create novel polycarbonates. The pendant phenyl and functionalized methyl groups would impart specific properties to the resulting polymer, such as thermal stability and chemical resistance. chemimpex.com This opens a pathway to non-isocyanate polyurethanes (NIPUs), which are greener alternatives to conventional polyurethanes. specificpolymers.comuu.nl
Organocatalysis: Investigating the potential of the dioxolone scaffold itself to act as an organocatalyst in various chemical transformations.
Integration with Advanced Flow Chemistry and Microreactor Technologies
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net Microreactor technology, with its high surface-area-to-volume ratio, allows for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org
Emerging trends in this area include:
Intensified Synthesis: Developing continuous flow processes for the synthesis of this compound, potentially leading to higher yields and purity with reduced reaction times. rsc.orgacs.org
Hazardous Reagent Handling: Flow chemistry enables the safe use of hazardous reagents by generating and consuming them in situ, minimizing the risks associated with their storage and handling. beilstein-journals.org
Multi-step Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous flow system without isolating intermediates. This can significantly streamline the synthesis of complex molecules derived from the dioxolone building block.
| Technology | Application to Dioxolone Synthesis | Key Benefits |
| Flow Chemistry | Continuous production of this compound. | Enhanced safety, improved scalability, better process control. rsc.org |
| Microreactors | Precise control over reaction conditions for synthesis and subsequent transformations. | High heat and mass transfer, rapid optimization, minimized waste. beilstein-journals.org |
| Inline Analytics | Real-time monitoring of reaction progress using techniques like NMR and IR. | Immediate feedback for process optimization and quality control. rsc.org |
Application of Machine Learning and AI in Reaction Design and Prediction
Future applications in the context of this compound include:
Retrosynthesis Planning: Using AI algorithms to design efficient and novel synthetic pathways to the target molecule and its derivatives. nih.gov
Reaction Optimization: Employing ML models to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. princeton.edu
Predicting Reactivity and Properties: Developing models to predict the reactivity of the dioxolone compound in various chemical environments and to forecast the properties of new molecules derived from it. mdpi.comrsc.org This can accelerate the discovery of new materials and biologically active compounds. chemrxiv.org
Rational Design of Complex Chemical Systems Incorporating the Dioxolone Scaffold
The unique structural features of this compound make it an attractive scaffold for the rational design of complex and functional chemical systems.
Key areas of future development are:
Medicinal Chemistry: The dioxolone ring is a known component in various biologically active compounds. The ability to easily functionalize the bromomethyl group allows for the creation of libraries of new compounds for drug discovery programs. It can be used as a modifier for prodrug preparation to improve bioavailability. google.com
Polymer Chemistry: As a monomer, this compound can be used to synthesize specialty polymers with tailored properties. The phenyl group can enhance thermal stability, while the functional handle allows for post-polymerization modification to introduce other functionalities. chemimpex.com
Materials Science: Incorporating the rigid dioxolone scaffold into larger molecular frameworks could lead to the development of novel materials with interesting electronic, optical, or self-assembly properties.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 4-(bromomethyl)-5-phenyl-1,3-dioxol-2-one, and how are they validated?
- Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the bromomethyl and phenyl substituents. Mass spectrometry (MS) is used to verify molecular weight, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Validation follows ICH guidelines, including specificity, linearity, and precision testing. Cross-referencing against pharmacopeial standards (e.g., USP) enhances traceability .
Q. How is this compound synthesized, and what are critical reaction parameters?
- Answer : A common route involves bromination of 5-phenyl-1,3-dioxol-2-one derivatives using N-bromosuccinimide (NBS) in a radical initiator system (e.g., AIBN) under anhydrous conditions (CCl₄ or DCM). Key parameters include temperature control (60–80°C), stoichiometric excess of NBS (1.2–1.5 equiv), and exclusion of light to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. What precautions are necessary for handling and storing this compound?
- Answer : The compound is light-sensitive and thermally unstable. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Use fume hoods due to its malodorous nature. Safety protocols include PPE (gloves, goggles) and avoiding aqueous environments to prevent hydrolysis .
Advanced Research Questions
Q. How does the phenyl group at the 5-position influence reactivity compared to methyl analogs?
- Answer : The phenyl group enhances steric hindrance, reducing nucleophilic substitution rates at the bromomethyl site. Computational studies (DFT) show decreased electrophilicity at C4 due to resonance stabilization from the phenyl ring. Experimentally, this necessitates stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for cross-coupling reactions compared to methyl-substituted analogs .
Q. What mechanistic insights exist for indium-mediated allylic alkylation using this compound?
- Answer : In aqueous indium-mediated reactions, the bromomethyl group acts as an allylic electrophile. Indium forms a transient organometallic complex with aldehydes/ketones, enabling stereoselective formation of homoallylic alcohols. The dioxol-2-one ring stabilizes intermediates via hydrogen bonding with water, favoring anti-addition products. Kinetic studies suggest a two-step mechanism: (1) In-mediated carbonyl activation and (2) SN2 displacement at C4 .
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
- Answer : Density functional theory (DFT) models predict transition states for bromomethyl substitution, guiding solvent selection (e.g., THF for polar intermediates) and catalyst design. Molecular docking studies assess interactions with biological targets (e.g., benzodiazepine receptors) by simulating steric and electronic compatibility. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Q. What strategies mitigate decomposition during long-term storage?
- Answer : Stabilization involves co-formulating with radical scavengers (e.g., BHT) or storing as a lyophilized solid under vacuum. Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., hydrolysis to 4-hydroxymethyl derivatives), which are minimized using desiccants (molecular sieves) .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports 70–80% yields using NBS/CCl₄, while smaller-scale methods () note lower yields (50–60%) due to incomplete radical initiation. Resolution: Optimize initiator concentration (AIBN at 5 mol%) and use degassed solvents .
- Analytical Discrepancies : Some studies ( ) prioritize HPLC for purity, whereas others ( ) emphasize NMR integration. Cross-validation via orthogonal methods (HPLC-NMR) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
